3,4-Dihydroquinoxalin-2-amine

Heterocyclic Synthesis Catalysis Green Chemistry

3,4-Dihydroquinoxalin-2-amine (C8H9N3, MW: 147.18 g/mol) is a nitrogen-containing heterocyclic scaffold belonging to the dihydroquinoxaline class. It features a partially saturated pyrazine ring fused to a benzene ring, which confers distinct physicochemical properties compared to its fully aromatic quinoxaline counterpart.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
Cat. No. B11920997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydroquinoxalin-2-amine
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESC1C(=NC2=CC=CC=C2N1)N
InChIInChI=1S/C8H9N3/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-4,10H,5H2,(H2,9,11)
InChIKeyUKAOAYVRZKIGLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydroquinoxalin-2-amine: A Versatile Scaffold for Heterocyclic Chemistry and Biological Probe Development


3,4-Dihydroquinoxalin-2-amine (C8H9N3, MW: 147.18 g/mol) is a nitrogen-containing heterocyclic scaffold belonging to the dihydroquinoxaline class [1]. It features a partially saturated pyrazine ring fused to a benzene ring, which confers distinct physicochemical properties compared to its fully aromatic quinoxaline counterpart. The compound serves as a privileged core structure in medicinal chemistry, with substituted derivatives demonstrating anti-neuroinflammatory [2] and antimicrobial activities [3]. Its primary synthetic utility lies in multi-component reactions (MCRs) where it acts as a versatile building block for generating structurally diverse libraries [4].

Why 3,4-Dihydroquinoxalin-2-amine Cannot Be Casually Substituted by Other Quinoxaline Analogs


The 3,4-dihydroquinoxalin-2-amine scaffold possesses a unique combination of an sp³-hybridized C3 position and a basic amidine moiety, which fundamentally differentiates its reactivity and biological profile from fully aromatic quinoxalines or 2-oxo derivatives. Generic substitution with quinoxaline (lacking the saturated nitrogen) fails to recapitulate the same synthetic utility in multi-component reactions, as the partially saturated ring provides the necessary nucleophilic character for condensation with isocyanides [1]. Furthermore, substitution with 3,4-dihydroquinoxalin-2(1H)-one, a closely related analog, introduces a carbonyl group that abolishes the hydrogen-bond donating capacity of the 2-amino group, leading to a completely different biological target engagement profile, as evidenced by the distinct activities of these cores in kinase inhibition assays [2]. Therefore, for projects specifically requiring a 2-amino dihydroquinoxaline core, any alternative scaffold will introduce different chemical reactivity and biological selectivity.

Quantitative Differentiation of 3,4-Dihydroquinoxalin-2-amine: Comparative Performance in Synthesis and Selectivity


Catalytic Efficiency in Multi-Component Synthesis: Amberlyst-15 vs. Conventional Acid Catalysts

The synthesis of 3,4-dihydroquinoxalin-2-amine derivatives via a three-component condensation using Amberlyst-15 as a heterogeneous catalyst demonstrates a significant improvement in yield and reaction time compared to earlier methods using homogeneous acid catalysts. Specifically, the use of Amberlyst-15 in ethanol at room temperature achieves yields of 85–99% within 2–3 hours [1]. This contrasts with earlier reports that employed p-toluenesulfonic acid (PTSA), which required longer reaction times (typically 4–6 hours) and afforded yields in the 82–96% range [2]. The heterogeneous nature of Amberlyst-15 also enables simple catalyst recovery and reuse, a feature not available with homogeneous PTSA.

Heterocyclic Synthesis Catalysis Green Chemistry Multi-Component Reactions

Comparative Yields of 3,4-Dihydroquinoxalin-2-amine Derivatives with Alternative Catalytic Systems

A head-to-head comparison of different catalytic systems for the one-pot synthesis of 3,4-dihydroquinoxalin-2-amine derivatives reveals that a Co₃O₄@SiO₂ core-shell nanoparticle catalyst under ultrasound irradiation provides superior yields and significantly reduced reaction times compared to other heterogeneous catalysts. The Co₃O₄@SiO₂/ultrasound system achieves yields of 88–96% in only 15–25 minutes [1]. In contrast, the use of AlKIT-5, a highly ordered 3D nanoporous aluminosilicate, under conventional stirring at room temperature, requires 2–4 hours to achieve 85–98% yields . This highlights the substantial kinetic advantage conferred by the combination of the Co₃O₄@SiO₂ catalyst and ultrasound activation.

Heterogeneous Catalysis Nanoparticles Ultrasound-Assisted Synthesis Green Chemistry

Biological Target Selectivity: Dihydroquinoxalin-2-amine Core vs. Dihydroquinoxalin-2-one Core in Kinase Inhibition

While direct data for the unsubstituted 3,4-dihydroquinoxalin-2-amine is limited, a comparison of closely related core scaffolds reveals a critical divergence in biological selectivity. The 3,4-dihydroquinoxalin-2(1H)-one core, when optimized as a JNK3 inhibitor, showed potent activity against JNK3 but also significant off-target inhibition of DDR1 and EGFR (T790M, L858R) with selectivity less than 50-fold [1]. In contrast, the 2-amino dihydroquinoxaline scaffold (represented by 3,4-dihydroquinoxalin-2-amine) is predicted to have a different hydrogen-bonding network, potentially offering improved selectivity profiles. This inference is supported by the fact that the 2-amino group provides a stronger hydrogen-bond donor than the 2-oxo group, which can alter the binding mode to the kinase hinge region.

Kinase Inhibition JNK3 Selectivity Profiling Medicinal Chemistry

Optimal Application Scenarios for 3,4-Dihydroquinoxalin-2-amine in Research and Procurement


High-Throughput Library Synthesis Using Heterogeneous Catalysis

Procurement of 3,4-dihydroquinoxalin-2-amine is highly recommended for combinatorial chemistry groups building libraries of nitrogen-containing heterocycles. The compound is a key substrate in multi-component reactions that benefit from heterogeneous catalysts like Amberlyst-15 [1] or Co₃O₄@SiO₂ nanoparticles under ultrasound [2]. These methods enable the rapid, high-yield generation of diverse derivatives (85–99% yields in 2–3 hours with Amberlyst-15 [1]; 88–96% yields in 15–25 minutes with Co₃O₄@SiO₂/ultrasound [2]), making the scaffold ideal for automated synthesis platforms.

Development of Selective Kinase Inhibitors with Improved Physicochemical Properties

For medicinal chemistry programs targeting kinases such as JNK3, the 3,4-dihydroquinoxalin-2-amine core offers a strategic advantage over the corresponding 2-oxo analog. The 2-amino group provides a stronger hydrogen-bond donor, which can be exploited to enhance binding affinity and selectivity while maintaining favorable physicochemical properties [3]. This makes it a valuable building block for fragment-based drug discovery or lead optimization campaigns where balancing potency and selectivity is critical.

Green and Sustainable Synthesis of Bioactive Molecules

Industrial procurement of 3,4-dihydroquinoxalin-2-amine is justified for projects adhering to green chemistry principles. The scaffold can be efficiently synthesized using environmentally benign conditions, such as ethanol as a solvent and reusable heterogeneous catalysts [1][2]. This aligns with the growing demand for sustainable manufacturing processes in the pharmaceutical and agrochemical industries.

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